(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Catalog No.
S1768097
CAS No.
220498-02-2
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

220498-02-2

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

PTSLRPMRTOVHAB-JOCHJYFZSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a derivative of the amino acid phenylalanine. It is identified by the following:

  • Chemical formula: C24H21NO4 PubChem:
  • CAS number: 220498-02-2 GlpBio:

Potential Applications

While the specific research applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid are not extensively documented, its structural features suggest potential areas of investigation:

  • Peptide Synthesis: The presence of an amino acid backbone and a carboxylic acid group makes this molecule a potential building block for peptide synthesis. ChemSpider:
  • Medicinal Chemistry: The molecule's structure could be explored for its potential interactions with biological targets relevant to drug discovery. Further research is needed in this area.

This compound is a derivative of phenylalanine with a bulky substituent group attached to the nitrogen atom and a methoxycarbonyl group linked to the carboxylic acid functionality. While its specific origin or inventor is not readily available in scientific literature, it appears to be a niche research chemical available from a few commercial suppliers []. There is no current indication of a specific biological function or significant role in major scientific research areas.


Molecular Structure Analysis

The key features of the molecule include:

  • A central chiral carbon (marked by the (R) configuration) bonded to three different groups: an amino group, a phenyl ring, and a carboxylic acid derivative.
  • The amino group is further substituted with a bulky group containing a fluorene moiety (a three-ringed aromatic structure) linked through a methoxycarbonyl chain.
  • The presence of the fluorene group and the (R) configuration suggests this molecule might be designed for specific interactions with biological targets or as a building block for more complex molecules.

XLogP3

4.1

Dates

Modify: 2023-08-15

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